molecular formula C9H12O2 B13534478 rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one

rel-(3S,3aS,7aR)-Tetrahydro-2H-3,7a-methanobenzofuran-4(5H)-one

Katalognummer: B13534478
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: VKNDICNEHKMNHR-FTLITQJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one: is a complex organic compound with a unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one exerts its effects involves its interaction with molecular targets through its tricyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, altering their activity.

Vergleich Mit ähnlichen Verbindungen

    (1R,2S,6S,7S,8S)-Tricyclo[5.2.1.0,2,6]decane-8-carbaldehyde: This compound shares a similar tricyclic structure but differs in functional groups.

    rac-(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride: Another tricyclic compound with different substituents.

Uniqueness: rac-(1R,6S,7S)-9-oxatricyclo[5.2.1.0,1,6]decan-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

(1R,6S,7S)-9-oxatricyclo[5.2.1.01,6]decan-5-one

InChI

InChI=1S/C9H12O2/c10-7-2-1-3-9-4-6(5-11-9)8(7)9/h6,8H,1-5H2/t6-,8-,9-/m1/s1

InChI-Schlüssel

VKNDICNEHKMNHR-FTLITQJKSA-N

Isomerische SMILES

C1CC(=O)[C@H]2[C@@H]3C[C@@]2(C1)OC3

Kanonische SMILES

C1CC(=O)C2C3CC2(C1)OC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.